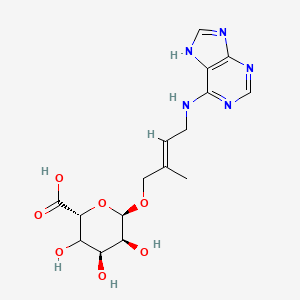

trans-Zeatin-O-beta-D-glucuronide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H21N5O7 |

|---|---|

Molecular Weight |

395.37 g/mol |

IUPAC Name |

(2R,4S,5S,6R)-3,4,5-trihydroxy-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C16H21N5O7/c1-7(2-3-17-13-8-14(19-5-18-8)21-6-20-13)4-27-16-11(24)9(22)10(23)12(28-16)15(25)26/h2,5-6,9-12,16,22-24H,3-4H2,1H3,(H,25,26)(H2,17,18,19,20,21)/b7-2+/t9-,10?,11-,12+,16+/m0/s1 |

InChI Key |

SVCYESPMNBVMGC-FLRIIUJZSA-N |

Isomeric SMILES |

C/C(=C\CNC1=NC=NC2=C1NC=N2)/CO[C@H]3[C@H]([C@H](C([C@@H](O3)C(=O)O)O)O)O |

Canonical SMILES |

CC(=CCNC1=NC=NC2=C1NC=N2)COC3C(C(C(C(O3)C(=O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis Pathways and Enzymology of Trans Zeatin O Beta D Glucuronide

Precursor Synthesis: Elucidating the Biosynthesis of trans-Zeatin (B1683218)

The biosynthesis of trans-Zeatin, a highly active form of cytokinin, occurs through distinct pathways, primarily categorized as isopentenyladenine-dependent and -independent routes. nih.govpnas.org These pathways are responsible for the production of the various forms of cytokinins found in plants.

The isopentenyladenine (iP)-dependent pathway is a major contributor to the synthesis of trans-Zeatin. nih.govpnas.org This pathway commences with the transfer of an isopentenyl group from dimethylallyl diphosphate (B83284) (DMAPP) to an adenosine (B11128) phosphate (B84403) moiety (AMP, ADP, or ATP). oup.comkegg.jpgenome.jp This initial step is catalyzed by a class of enzymes known as isopentenyltransferases (IPTs). oup.com The resulting iP-type cytokinin nucleotides, such as isopentenyladenosine-5'-monophosphate (iPRP), serve as the direct precursors for trans-Zeatin synthesis. oup.com

While the iP-dependent pathway is prominent, evidence also suggests the existence of iP-independent pathways. One such pathway involves the degradation of tRNA, which can contain modified bases that are released and converted into cytokinins. nih.gov However, research indicates that the tRNA degradation pathway is more directly associated with the production of cis-Zeatin (B600781), a stereoisomer of trans-Zeatin. nih.gov The side chain of trans-Zeatin is thought to predominantly originate from the methylerythritol phosphate (MEP) pathway, further distinguishing it from the cis-isomer. capes.gov.br

A critical step in the biosynthesis of trans-Zeatin is the hydroxylation of the isopentenyl side chain of iP-type cytokinins. This reaction is catalyzed by cytochrome P450 monooxygenases, specifically the CYP735A subfamily. oup.comnih.gov In the model plant Arabidopsis thaliana, two key enzymes, CYP735A1 and CYP735A2, have been identified as cytokinin hydroxylases. capes.gov.brnih.gov These enzymes facilitate the conversion of iP nucleotides (iPRPs) into trans-Zeatin nucleotides (tZRPs). oup.comnih.gov Studies have shown that these enzymes preferentially utilize the nucleotide forms of iP over the free base or nucleoside forms. nih.gov The expression of CYP735A genes is observed in both roots and shoots, indicating that trans-Zeatin synthesis is not confined to a single organ. oup.comresearchgate.net

Isopentenyltransferases (IPTs) are the gatekeepers of cytokinin biosynthesis, catalyzing the rate-limiting step. nih.govoup.com Plants possess two main classes of IPTs: ATP/ADP IPTs and tRNA IPTs. nih.govpnas.org The ATP/ADP IPTs are primarily responsible for the de novo synthesis of iP- and trans-Zeatin-type cytokinins. nih.govpnas.org In Arabidopsis, several AtIPT genes (including AtIPT1, 3, 4, 5, 6, 7, and 8) have been identified and shown to be involved in this process. oup.comcapes.gov.br The expression of these genes is tissue-specific and regulated by various signals, including auxin, cytokinin, and nitrate (B79036). capes.gov.br In contrast, tRNA IPTs are involved in the modification of tRNA and are the primary source of cis-Zeatin-type cytokinins. nih.govpnas.org

| Enzyme Class | Primary Function in Cytokinin Biosynthesis |

| ATP/ADP Isopentenyltransferases (IPTs) | Catalyze the rate-limiting step in the de novo synthesis of isopentenyladenine (iP) and trans-Zeatin type cytokinins. |

| tRNA Isopentenyltransferases (IPTs) | Involved in the modification of tRNA, leading to the production of cis-Zeatin type cytokinins. |

| Cytochrome P450 Monooxygenases (CYP735A) | Catalyze the trans-hydroxylation of the isopentenyl side chain of iP nucleotides to form trans-Zeatin nucleotides. |

Glucosylation of trans-Zeatin: Formation of Trans-Zeatin-O-beta-D-glucuronide

Once trans-Zeatin is synthesized, it can undergo further modifications, including glucosylation. This process is a key mechanism for regulating cytokinin activity and homeostasis within the plant.

The final step in the formation of trans-Zeatin-O-beta-D-glucuronide is the conjugation of a glucose molecule to the hydroxyl group of trans-Zeatin. This reaction is catalyzed by the enzyme UDP-glucose:trans-Zeatin O-beta-D-glucosyltransferase, which has been assigned the enzyme commission (EC) number 2.4.1.203. wikipedia.orgqmul.ac.ukexpasy.orggenome.jp This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org

The systematic name for this enzyme is UDP-glucose:trans-zeatin O-beta-D-glucosyltransferase. wikipedia.orgqmul.ac.uk It utilizes UDP-glucose as the glucose donor and trans-Zeatin as the acceptor substrate, producing UDP and O-beta-D-glucosyl-trans-zeatin. wikipedia.orgqmul.ac.uksemanticscholar.org Research has shown that this enzyme can be isolated from various plant species, such as Phaseolus lunatus (lima bean). wikipedia.orgqmul.ac.uk Interestingly, while its primary substrate is UDP-glucose, it has been noted that UDP-D-xylose can also act as a donor, though this leads to the formation of a different conjugate. qmul.ac.ukgenome.jp The formation of O-glucosides is a significant metabolic fate for trans-Zeatin. nih.gov

| Enzyme Name | EC Number | Substrates | Products |

| UDP-glucose:trans-Zeatin O-beta-D-glucosyltransferase | 2.4.1.203 | UDP-glucose, trans-Zeatin | UDP, O-beta-D-glucosyl-trans-zeatin |

Genetic Determinants and Regulation of Glucosylation Enzymes

The expression and activity of zeatin O-glucosyltransferases are under tight genetic control, influencing the levels of active cytokinins in plant tissues. The gene encoding ZOG1 in Phaseolus lunatus was isolated and, interestingly, its genomic sequence was found to lack introns. researchgate.netnih.gov This is also true for the related ZOX1 gene (zeatin O-xylosyltransferase) from Phaseolus vulgaris. nih.gov

The regulation of these genes appears to be linked to developmental stages and environmental cues. For instance, the level of zeatin O-glucosyltransferase in seeds is stage-specific, suggesting a role in regulating the balance between active and storage forms of cytokinins during seed development. wikipedia.org In rice, the expression of genes involved in trans-zeatin biosynthesis, such as CYP735A, is influenced by other phytohormones like auxin and abscisic acid, as well as by nitrogen nutrient signals. nih.gov Overexpression of a trans-specific glucosyltransferase (ZOG1) in maize resulted in plants with characteristics typical of cytokinin deficiency, including shorter stature and increased root mass, confirming the enzyme's role in inactivating cytokinins. nih.gov Conversely, down-regulating a putative zeatin O-glucosyltransferase (OscZOG1) in rice led to improved agronomic traits such as tillering and grain number, suggesting that modulating cytokinin glucosylation can be a tool for agricultural improvement.

Metabolism, Homeostasis, and Regulatory Mechanisms of Trans Zeatin O Beta D Glucuronide

Role as a Storage Form and Resistance to Degradation

The formation of cytokinin O-glycosides is a widespread strategy in plants to create stable, inactive, and protected reserves of the hormone. pnas.org This process allows the plant to buffer the pool of active cytokinins, making them available when and where they are needed.

The primary active forms of cytokinins are the free bases, such as trans-zeatin (B1683218). nih.govnih.gov The conjugation of a glucose molecule to the hydroxyl group on the N6-side chain of trans-zeatin—a process known as O-glucosylation—renders the hormone inactive. oup.com This is because the bulky glucose moiety prevents the molecule from binding to cytokinin receptors, such as the AHK3 and CRE1/AHK4 receptors in Arabidopsis, which is a prerequisite for initiating the signaling cascade. oup.comnih.gov

Crucially, this modification also provides protection against irreversible degradation. The primary enzyme responsible for cytokinin breakdown is Cytokinin Oxidase/Dehydrogenase (CKX), which specifically targets and cleaves the unsaturated isoprenoid side chains of active cytokinins like trans-zeatin and isopentenyladenine (iP). nih.govnih.gov The presence of the O-linked glucose on the side chain sterically hinders the CKX enzyme, making trans-Zeatin-O-beta-D-glucuronide resistant to this degradation pathway. pnas.orgoup.comnih.gov This resistance allows the conjugate to accumulate to high levels in plant tissues, serving as a stable, long-term reservoir of cytokinin. nih.gov

A defining feature of O-glucosylation is its reversibility. pnas.orgnih.gov While trans-Zeatin-O-beta-D-glucuronide is itself inactive, it can be readily converted back to the biologically active free base, trans-zeatin. This reactivation is catalyzed by a class of enzymes known as β-glucosidases (EC 3.2.1.21). nih.govnih.gov These enzymes hydrolyze the bond between the zeatin side chain and the glucose molecule, releasing active trans-zeatin. qmul.ac.ukexpasy.org

This enzymatic conversion allows the plant to precisely control the release of active cytokinins from the storage pool in response to developmental or environmental cues. nih.govnih.gov For instance, increased β-glucosidase activity has been observed to coincide with peaks in active cytokinin levels, suggesting a dynamic role in fine-tuning hormone concentrations. nih.gov The ability to switch between the inactive, protected glucuronide form and the active free base form makes this pathway a critical component of cytokinin homeostasis. nih.gov

Interconversion with Other Cytokinin Conjugates and Metabolites

Cytokinin metabolism is a highly interconnected web. Trans-Zeatin-O-beta-D-glucuronide does not exist in isolation but is part of a dynamic system of interconversions involving various other cytokinin forms, including other glucosides, ribosides, and nucleotide precursors.

In addition to O-glucosylation of the side chain, cytokinins can also be conjugated with glucose at the N3, N7, or N9 positions of the purine (B94841) ring, a process called N-glucosylation. nih.gov Unlike the readily reversible O-glucosides, N-glucosides have historically been considered products of irreversible deactivation, effectively removing them from the active pool permanently. nih.govnih.gov However, recent research suggests that the conversion of some N-glucosides, particularly those of trans-zeatin, may be reversible, although at much lower rates than O-glucosides. nih.govfrontiersin.orgnih.gov

The balance between O- and N-glucosylation is a key regulatory junction. Both processes compete for the same pool of active cytokinin free bases. Specific enzymes, known as glucosyltransferases (UGTs), determine where the glucose moiety is attached. For example, in Arabidopsis, the UGTs 85A1, 73C1, and 73C5 are known to form O-glucosides, while UGT76C1 and UGT76C2 catalyze the formation of N7- and N9-glucosides. nih.gov The differential expression and activity of these enzymes in various tissues and under different conditions dictate whether cytokinins are shunted into reversible storage (O-glucosylation) or toward a more permanent deactivation pathway (N-glucosylation). nih.gov This interplay also applies to dihydrozeatin (DHZ), a saturated form of zeatin that is inherently resistant to CKX degradation. nih.gov

The broader metabolic landscape of cytokinins includes nucleotide and riboside forms. Cytokinin biosynthesis initially produces cytokinin nucleotides (e.g., isopentenyladenine ribotide). nih.gov These are then converted to the more mobile riboside forms (e.g., zeatin riboside) or the active free-base forms by specific enzymes. nih.govnih.gov

Cytokinin ribosides are generally considered transport forms and are largely inactive until converted to free bases. nih.govnih.gov O-glucosylation can also occur on these ribosylated forms, creating compounds like O-glucosyl-zeatin riboside. nih.gov This adds another layer of regulation, where the transport forms themselves can be marked for storage. The entire system is interconnected: nucleotide precursors can be activated to free bases, which can then be inactivated and stored as O-glucuronides. These stored forms can be reactivated by β-glucosidases, re-entering the active pool to influence plant physiology or be converted into other forms like N-glucosides. nih.govnih.gov

Molecular Mechanisms Governing Cytokinin Homeostasis and Deactivation

Cytokinin homeostasis is maintained by a sophisticated regulatory network that balances biosynthesis, transport, activation, and deactivation. nih.govnih.gov The formation of trans-Zeatin-O-beta-D-glucuronide is a central part of the deactivation and storage arm of this network. Molecular control is exerted primarily through the transcriptional regulation of the genes encoding the key enzymes involved.

The levels of active cytokinins are controlled by the relative activities of:

Isopentenyl Transferase (IPT) genes, which drive biosynthesis. nih.gov

Cytokinin Oxidase/Dehydrogenase (CKX) genes, which control irreversible degradation. nih.gov

LOG (LONELY GUY) genes, which release active free bases from nucleotide precursors. nih.gov

Glucosyltransferase (UGT or CGT) genes, which catalyze the formation of O- and N-glucosides for storage and deactivation. nih.gov

β-glucosidase genes, which reactivate cytokinins by cleaving O-glucosides. nih.gov

The expression of these genes is tightly regulated by developmental programs, environmental stimuli, and feedback from the cytokinin signaling pathway itself. nih.govnih.gov For example, an overabundance of active cytokinins can lead to increased expression of CKX and CNGT genes, promoting degradation and irreversible deactivation, respectively, as a negative feedback mechanism. nih.gov Conversely, the controlled expression of β-glucosidases allows for the timely release of active hormone from the trans-Zeatin-O-beta-D-glucuronide pool to drive processes like cell division and organ formation. nih.gov This intricate genetic and enzymatic control ensures that the concentration of active trans-zeatin is precisely managed, with trans-Zeatin-O-beta-D-glucuronide serving as a vital, controllable buffer.

Dynamic Regulation of Active Cytokinin Levels by Glycosyltransferases

The homeostasis of active cytokinins, a class of phytohormones crucial for cell division and differentiation, is meticulously controlled within plants. A key mechanism in this regulation is the conjugation of active cytokinin forms, such as trans-zeatin (tZ), to sugar molecules, a process catalyzed by UDP-glycosyltransferases (UGTs). ontosight.ai This glycosylation serves to inactivate the hormone, effectively creating a storage form that can be transported and protected from degradation.

The formation of trans-Zeatin-O-beta-D-glucoside is a prime example of this regulatory process. The enzyme responsible, trans-zeatin O-beta-D-glucosyltransferase (EC 2.4.1.203), utilizes UDP-glucose as the glucose donor to catalyze the attachment of a glucose molecule to the hydroxyl group of the trans-zeatin side chain. wikipedia.orgsemanticscholar.orggenome.jp This O-glucosylation prevents the cytokinin from binding to its receptors, thereby temporarily silencing its biological activity. nih.gov

Research in various plant species, including Phaseolus lunatus (lima bean) and Arabidopsis thaliana, has identified specific UGTs with high affinity for cytokinins. wikipedia.orgscispace.com In Arabidopsis, several UGTs, such as UGT76C1, UGT76C2, and UGT85A1, are known to glucosylate cytokinins, although they exhibit different specificities for the site of glucosylation (N- or O-linked) and the cytokinin isomer (cis- or trans-zeatin). nih.gov The expression and activity of these glycosyltransferases are themselves subject to regulation by developmental cues and environmental stresses, allowing the plant to dynamically modulate the pool of active cytokinins in response to changing conditions. ontosight.ai

The reversible nature of O-glucosylation is another critical aspect of this regulatory system. The inactive tZOG can be hydrolyzed by β-D-glucosidases, releasing the active trans-zeatin and rapidly increasing the local concentration of the active hormone. This allows for a swift response to developmental or environmental signals that require cytokinin action.

Table 1: Key Enzymes in trans-Zeatin-O-beta-D-glucoside Metabolism

| Enzyme | EC Number | Action | Substrates | Products |

|---|---|---|---|---|

| trans-zeatin O-beta-D-glucosyltransferase | 2.4.1.203 | Formation of tZOG | trans-zeatin, UDP-glucose | trans-Zeatin-O-beta-D-glucoside, UDP |

| β-D-glucosidase | 3.2.1.21 | Hydrolysis of tZOG | trans-Zeatin-O-beta-D-glucoside, H₂O | trans-zeatin, D-glucose |

Spatiotemporal Control of Cytokinin Metabolism in Plant Tissues

The metabolism of cytokinins, including the formation and hydrolysis of trans-Zeatin-O-beta-D-glucoside, is not uniform throughout the plant but is instead subject to precise spatiotemporal control. This ensures that active cytokinin levels are appropriate for the specific developmental processes occurring in different tissues and at different times.

Studies in various plants have revealed distinct patterns of tZOG accumulation. For instance, in developing seeds of legumes and cereals, high levels of cytokinin glucosides are often found, suggesting a role in storage and regulation of seed development. nih.gov In Zea mays (maize) kernels, a complex array of cytokinin metabolites, including O-glucosides, has been identified, with their concentrations changing dynamically during kernel development. nih.gov

Leaf senescence is another developmental process where the spatiotemporal regulation of tZOG is evident. Generally, as leaves age, the levels of active cytokinins decline. Research in Arabidopsis has shown that the expression of certain cytokinin O-glucosyltransferases increases in senescing leaves, leading to an accumulation of O-glucosylated cytokinins. oup.com This inactivation of cytokinins is a key part of the senescence program.

Furthermore, the distribution of cytokinin metabolites can differ between various plant organs. For example, roots are a primary site of cytokinin biosynthesis, and from there, cytokinins are transported, often in their glucosylated forms, to the shoot. The differential expression of UGTs and β-D-glucosidases in various tissues facilitates this transport and ensures that active cytokinins are released where they are needed, for instance, in the shoot apical meristem to promote cell division.

Table 2: Relative Abundance of Zeatin-type Cytokinins in Different Developmental Contexts (Illustrative)

| Plant Material | Developmental Stage | Predominant Zeatin-type Metabolites | Reference |

|---|---|---|---|

| Arabidopsis thaliana | Dry Seed | cis-Zeatin riboside, cis-Zeatin riboside monophosphate | oup.com |

| Arabidopsis thaliana | Senescing Leaves | trans-Zeatin-O-glucoside, trans-Zeatin-N-glucosides | oup.com |

| Zea mays | Developing Kernels | trans-Zeatin riboside, trans-Zeatin-O-glucoside | nih.gov |

| Lupinus luteus (Yellow Lupin) | Developing Seeds | Zeatin riboside, Dihydrozeatin riboside, Dihydrozeatin-O-glucoside riboside | nih.gov |

The intricate control of the location and timing of trans-Zeatin-O-beta-D-glucoside synthesis and breakdown is a fundamental aspect of how plants use cytokinins to orchestrate their growth and development. This precise regulation allows for both long-term developmental programming and rapid responses to internal and external stimuli.

Physiological Roles and Biological Activity of Trans Zeatin O Beta D Glucuronide in Plant Processes

Function as a Long-Distance Transport and Signaling Molecule

trans-Zeatin-O-glucoside (tZOG) is a key player in the intricate communication system between different plant organs, particularly between the roots and the shoots. Its chemical properties render it a stable, inactive form of cytokinin, ideal for transport within the plant's vascular system.

Translocation via Xylem Stream from Roots to Shoots

Cytokinins are synthesized in various parts of the plant, with the roots being a primary site of production. From the roots, these growth-regulating hormones are transported to the aerial parts of the plant, where they influence a myriad of developmental processes. Trans-zeatin (B1683218) and its riboside are major forms of cytokinins found in the xylem sap, the water-conducting tissue of plants. nih.govfrontiersin.org O-glucosides of zeatin are also present in the xylem sap and are considered important transport forms. oup.comresearchgate.net This translocation from root to shoot via the xylem is a critical pathway for coordinating plant growth in response to the conditions perceived by the root system. The conversion of active cytokinins to their O-glucoside forms in the roots facilitates this long-distance transport, preventing their degradation by cytokinin oxidase/dehydrogenase enzymes during transit. nih.gov

Differential Contributions of trans-Zeatin and its Riboside in Systemic Signaling and Organ Development

While trans-zeatin is a highly active cytokinin, its various conjugated forms, including O-glucosides and ribosides, have distinct roles in systemic signaling. Trans-zeatin-O-glucoside is generally considered a storage form that can be converted back to the active base form by β-glucosidase enzymes in target tissues. nih.gov This reversible inactivation allows for the precise spatial and temporal control of cytokinin activity. In contrast, trans-zeatin riboside (tZR) is another major transport form of cytokinin, but its direct biological activity is generally lower than that of the free base. cuni.cz The differential distribution and interconversion of these forms are crucial for modulating plant development. For instance, in the development of reproductive organs, the levels of different trans-zeatin forms, including the O-glucoside, are tightly regulated to control meristem activity and organ size. oup.com

Contributions to Plant Growth and Developmental Regulation

The controlled release of active trans-zeatin from its O-glucoside conjugate in specific tissues directly impacts cellular processes that drive plant growth and the formation of organs.

Influence on Cell Division and Organogenesis

Cytokinins are fundamental regulators of cell division and organ formation in plants. fu-berlin.de The balance between auxin and cytokinin is a critical determinant of organogenesis. cuni.cz While active cytokinins promote cell proliferation, their O-glucoside conjugates serve as inactive precursors. Overexpression of genes encoding for zeatin O-glucosyltransferase, the enzyme that creates these conjugates, has been shown to lead to phenotypes indicative of cytokinin deficiency, such as reduced stature and altered meristem activity. nih.gov Conversely, the release of active zeatin from trans-Zeatin-O-glucoside by β-glucosidases in specific cells can stimulate cell division and contribute to the development of new organs. nih.gov The regulation of cytokinin glucosylation and deglucosylation is therefore a key mechanism for controlling the activity of meristems, the sites of new growth in plants. chinaxiv.org

Modulation of Leaf Development and Meristematic Activity

Leaf development is a complex process involving cell division, expansion, and differentiation, all of which are influenced by cytokinins. The levels of various cytokinin forms, including trans-zeatin-O-glucoside, change dynamically during leaf development. frontiersin.org In general, cytokinins are required to maintain meristematic activity and promote the initial stages of leaf growth. fu-berlin.de The regulated supply of active cytokinins, partly through the hydrolysis of transport forms like trans-Zeatin-O-glucoside, is essential for proper leaf formation and size. Research on Arabidopsis has shown that the targeted manipulation of cytokinin levels, for instance by altering the expression of cytokinin oxidase/dehydrogenase genes, affects the activity of the shoot apical meristem and consequently, leaf development. oup.com

Integration into Nutrient Homeostasis and Signaling Networks (e.g., Nitrate (B79036) Signaling)

Direct experimental evidence detailing the specific role of trans-Zeatin-O-beta-D-glucuronide in nutrient homeostasis and signaling is limited. However, the function of its active form, trans-zeatin, is well-documented, particularly in the context of nitrogen (N) and nitrate signaling.

Trans-zeatin acts as a critical long-distance signal, communicating nitrogen status from the roots to the shoots. nih.govplantae.org When roots encounter nitrate-rich soil patches, it triggers the biosynthesis of trans-zeatin-type cytokinins. biorxiv.org This root-derived tZ is then transported via the xylem to the shoots, where it integrates information about nutrient availability to modulate gene expression, root growth, and further nitrate uptake. nih.govplantae.orgnih.gov Studies on Arabidopsis mutants with impaired cytokinin biosynthesis or transport show a compromised ability to respond to heterogeneous nitrate availability, highlighting the essential role of root-to-shoot tZ translocation. plantae.orgbiorxiv.org The integration of tZ levels in the shoot appears to control the systemic signaling that optimizes nitrogen acquisition across the entire plant. nih.gov

Given this mechanism, it is hypothesized that trans-Zeatin-O-beta-D-glucuronide may serve as a stable transport molecule or a temporarily inactivated storage form within this signaling network. Its conversion back to active tZ by β-glucuronidases in target tissues would allow for a finely-tuned response to nutrient signals.

Table 1: Research Findings on the Role of trans-Zeatin in Nitrate Signaling

| Finding | Organism | Key Outcome | Citation(s) |

| Shoot trans-zeatin (tZ) level controls root responses to heterogeneous nitrate supply. | Arabidopsis thaliana | Integration of tZ content in shoots is essential for systemic N signaling, affecting both gene regulation and root growth. | nih.govnih.gov |

| Cytokinin biosynthesis and transport mutants are impaired in responding to spatial nitrate heterogeneity. | Arabidopsis thaliana | Impaired root-to-shoot cytokinin translocation disrupts both rapid molecular responses and long-term acclimation to nitrate availability. | plantae.orgbiorxiv.org |

| Nitrate triggers trans-zeatin biosynthesis in roots for transport to shoots. | Arabidopsis thaliana | Nitrate presence stimulates the production of tZ-type cytokinins, which act as root-to-shoot messengers. | biorxiv.org |

Impact on Axillary Bud Growth and Sprouting Dynamics

The direct impact of trans-Zeatin-O-beta-D-glucuronide on axillary bud development has not been specifically characterized. Research has instead focused on the interplay between the active hormones auxin and cytokinin, including trans-zeatin. Shoot branching is largely controlled by the ratio of auxin to cytokinin. wikipedia.org Auxin, produced in the apical bud and transported downwards, inhibits the growth of axillary buds (apical dominance), while cytokinins, primarily synthesized in the roots and transported upwards, promote bud outgrowth. wikipedia.orgcabidigitallibrary.orgnih.govyoutube.com

Studies in various plants have shown that an increase in cytokinin levels in the nodal stems precedes the activation and growth of axillary buds. nih.gov In apple, for instance, axillary buds of a more-branching mutant contained higher levels of zeatin riboside compared to the wild type. nih.gov The application of cytokinin directly to dormant buds can stimulate their growth, overcoming apical dominance. nih.gov Cytokinins are thought to promote bud growth by inducing cell division and may act by modulating local auxin biosynthesis or transport. nih.govnih.gov

Within this framework, trans-Zeatin-O-beta-D-glucuronide could function as a transport or storage form of cytokinin that accumulates in the nodes or buds. Its hydrolysis would release active tZ, thereby increasing the local cytokinin-to-auxin ratio and triggering the transition from a dormant to an active bud.

Table 2: Research Findings on the Role of Cytokinins in Axillary Bud Growth

| Finding | Organism | Key Outcome | Citation(s) |

| Cytokinins promote axillary bud growth, antagonizing the inhibitory effect of auxin. | General | The ratio of auxin (inhibitory) to cytokinin (promoting) is a key determinant of axillary bud activation. | wikipedia.orgcabidigitallibrary.orgnih.gov |

| Increased cytokinin levels are found in nodal stems before and during bud outgrowth. | Pea (Pisum sativum) | Cytokinin synthesis in the nodal stem, rather than transport from the root, is linked to bud activation following decapitation. | nih.gov |

| A more-branching mutant exhibits higher cytokinin content in axillary buds. | Apple (Malus spectabilis) | High levels of zeatin riboside (ZR) coincided with the outgrowth of axillary buds in the mutant. | nih.gov |

| Direct application of cytokinin stimulates bud outgrowth. | General | Exogenous cytokinin application can overcome apical dominance and induce dormant buds to grow. | nih.gov |

Involvement in Plant Responses to Environmental Stress

While the specific functions of trans-Zeatin-O-beta-D-glucuronide in stress responses are not defined, its active form, tZ, and other cytokinin conjugates are known to be integral to how plants adapt to environmental challenges. researchgate.netfrontiersin.org Generally, abiotic stress conditions lead to a decrease in the levels of active cytokinins. mdpi.com

Role in Abiotic Stress Tolerance (e.g., Photoperiod Stress, Boron Deficiency)

Photoperiod Stress: A novel abiotic stress known as photoperiod stress occurs when plants are exposed to a sudden and prolonged light period. This leads to reduced photosynthetic efficiency and can induce programmed cell death. nih.govbiorxiv.org Research in Arabidopsis has revealed that cytokinin, specifically root-derived trans-zeatin-type cytokinins, acts as a negative regulator of this stress syndrome. nih.govbiorxiv.org In response to photoperiod stress, wild-type plants increase their cytokinin concentration. The protective effect is mediated through a specific signaling pathway involving the AHP2, AHP3, and AHP5 phosphotransfer proteins and the ARR2, ARR10, and ARR12 transcription factors. nih.govbiorxiv.org This indicates that the transport of tZ from the root to the shoot is a crucial component of the plant's defense against this form of stress.

Boron Deficiency: Boron is an essential micronutrient, and its deficiency is a widespread agricultural problem that causes severe defects, including the cessation of growth in roots and shoots. nih.govnih.gov In Arabidopsis, boron deficiency inhibits primary root elongation. Studies have shown that the exogenous application of trans-zeatin can partially alleviate this inhibition, suggesting a role for cytokinins in the response to this nutritional stress. nih.gov Boron deficiency is known to trigger complex hormonal crosstalk, and the application of tZ was found to modulate the expression of genes related to auxin and ethylene (B1197577) signaling pathways under these conditions. nih.gov

In both photoperiod stress and boron deficiency, trans-Zeatin-O-beta-D-glucuronide could serve as a detoxified, transportable, or storage form of the active hormone, allowing the plant to manage its stress response by controlling the release of active tZ.

Table 3: Research Findings on the Role of trans-Zeatin in Abiotic Stress Tolerance

| Stress Type | Organism | Key Finding Regarding trans-Zeatin (tZ) | Citation(s) |

| Photoperiod Stress | Arabidopsis thaliana | Root-derived tZ-type cytokinins protect plants against photoperiod stress by acting as a negative regulator of the stress response. | nih.govbiorxiv.org |

| Boron Deficiency | Arabidopsis thaliana | Exogenous application of tZ slightly increased primary root elongation under boron deficiency, indicating a role in the stress response. | nih.gov |

Crosstalk and Integrated Signaling with Other Phytohormones (e.g., Auxin, Ethylene, Abscisic Acid) in Stress Adaptation

The adaptation of plants to stress is not governed by a single hormone but by a complex network of interactions. Cytokinins, including trans-zeatin, engage in extensive crosstalk with other phytohormones to orchestrate a coordinated response. frontiersin.orgnih.govresearchgate.net

Crosstalk with Auxin: The interaction between cytokinin and auxin is often antagonistic, particularly under stress. mdpi.comnih.gov During the photoperiod stress response, auxin acts as an antagonist to the protective effects of cytokinin. nih.gov In the context of boron deficiency, the response of the primary root involves a complex interplay between cytokinin, auxin, and ethylene signaling. The application of trans-zeatin under boron-deficient conditions was shown to decrease the expression of the auxin influx carrier gene AUX1. nih.gov

Crosstalk with Ethylene: Cytokinin and ethylene signaling pathways are also interconnected in stress adaptation. frontiersin.orgnih.govresearchgate.net Research on boron deficiency has shown that trans-zeatin treatment increases the expression of ACS11, a gene involved in ethylene biosynthesis. nih.gov This suggests that cytokinin levels can directly influence ethylene production as part of the plant's response to nutritional stress. This interaction helps to fine-tune root growth and architecture to adapt to the challenging conditions.

Crosstalk with Abscisic Acid (ABA): The relationship between cytokinin and abscisic acid (ABA), a major stress hormone, is typically antagonistic. nih.govbiologists.comnasa.gov Abiotic stresses like drought and salinity generally cause ABA levels to rise while active cytokinin levels fall. nih.gov ABA is known to downregulate the expression of several CKX genes, which encode the enzymes that degrade cytokinins. biologists.com This interaction suggests a mechanism where the plant prioritizes ABA-mediated stress responses (like stomatal closure and growth inhibition) over cytokinin-mediated growth processes. nih.govbiologists.com

In all these interactions, trans-Zeatin-O-beta-D-glucuronide represents a potential inactive reservoir. The regulation of its conversion to the active tZ form would be a critical control point, allowing the plant to modulate the balance of hormonal signals required for stress adaptation.

Table 4: Summary of trans-Zeatin Crosstalk with Other Phytohormones in Stress Adaptation

| Interacting Hormone | Organism / Context | Nature of Interaction | Key Research Finding | Citation(s) |

| Auxin | Arabidopsis thaliana / Boron Deficiency | Antagonistic | trans-Zeatin application decreased the expression of the auxin influx carrier gene AUX1. | nih.gov |

| Ethylene | Arabidopsis thaliana / Boron Deficiency | Synergistic/Modulatory | trans-Zeatin application increased the expression of the ethylene biosynthesis gene ACS11. | nih.gov |

| Abscisic Acid (ABA) | General / Abiotic Stress | Antagonistic | Abiotic stress typically increases ABA and decreases active cytokinin levels. ABA can repress cytokinin degradation genes (CKX). | nih.govbiologists.com |

Advanced Research Methodologies and Experimental Approaches for Studying Trans Zeatin O Beta D Glucuronide

Biochemical and Enzymatic Characterization Techniques

Biochemical approaches are fundamental to understanding the enzymatic processes that lead to the formation of trans-Zeatin-O-beta-D-glucuronide. These techniques allow for the direct measurement of enzyme activity and the characterization of the proteins responsible for cytokinin modification.

In vitro enzyme assays are essential for identifying and characterizing the enzymes that catalyze the glucosylation of cytokinins like trans-zeatin (B1683218). A primary group of enzymes studied are the UDP-glycosyltransferases (UGTs).

The typical methodology involves screening a library of recombinant UGTs for their ability to transfer a glucose moiety from a donor substrate, usually UDP-glucose, to a cytokinin acceptor. nih.gov For example, researchers have screened over 100 recombinant UGTs from Arabidopsis thaliana to identify those with activity towards cytokinins. nih.gov In these assays, 14C-labeled cytokinins are incubated with the recombinant enzyme and UDP-glucose. nih.gov The reaction products are then separated and quantified using techniques like High-Performance Liquid Chromatography (HPLC), allowing for the identification of specific glucoside products. nih.gov

Once an active enzyme is identified, kinetic studies are performed to determine its catalytic efficiency and substrate specificity. These studies measure the reaction rate at varying substrate concentrations to calculate key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). This data provides insight into the enzyme's affinity for different cytokinin substrates. For instance, studies have shown that certain UGTs have a distinct preference for specific cytokinin isomers; the maize enzyme ZOG1 (zeatin O-glucosyltransferase) preferentially glucosylates trans-zeatin, while another maize enzyme, cisZOG1, is specific to cis-zeatin (B600781). nih.govnih.gov UGT85A1 from Arabidopsis has also been identified as a trans-zeatin-specific O-glucosyltransferase. nih.govfrontiersin.org

Table 1: Examples of Characterized Cytokinin Glycosyltransferases

| Enzyme | Organism | Substrate Preference | Product(s) | Research Approach |

|---|---|---|---|---|

| UGT76C1 / UGT76C2 | Arabidopsis thaliana | Broad (tZ, iP, BA) | N7- and N9-glucosides | Recombinant enzyme screening, in vivo overexpression. nih.gov |

| UGT85A1 | Arabidopsis thaliana | trans-Zeatin (tZ) | O-glucosides | Recombinant enzyme screening, mutant analysis. nih.govnih.gov |

| ZOG1 | Phaseolus lunatus / Maize (Zea mays) | trans-Zeatin (tZ) | O-glucosides | Gene cloning, overexpression in maize. nih.govresearchgate.net |

Note: This table is interactive. Users can sort columns to compare data.

To thoroughly characterize a cytokinin-modifying enzyme, it must be purified to near homogeneity. A common strategy involves expressing the target enzyme as a recombinant protein with an affinity tag, such as a polyhistidine-tag (His-tag). nih.gov The tagged protein can then be selectively isolated from crude cell extracts using affinity chromatography, for instance, on a nickel column. nih.gov

After purification, various techniques are employed for characterization. Western blotting with antibodies against the tag confirms the protein's identity and size. nih.gov The purified enzyme is then used in the in vitro assays described above to confirm its activity and determine its biochemical properties, such as optimal pH and temperature. Further characterization can involve Liquid Chromatography-Mass Spectrometry (LC-MS) to definitively identify the reaction products. For example, LC-MS analysis was used to confirm that the product of the cisZOG1 enzyme reaction was indeed O-glucosyl-cis-zeatin. nih.gov These purification and characterization steps are critical for understanding the specific roles of enzymes like cytokinin oxidase/dehydrogenases (CKX), which degrade active cytokinins, and UGTs, which conjugate them. nih.govfrontiersin.org

Molecular Genetic Approaches

Molecular genetics provides powerful tools to study the function of genes involved in cytokinin metabolism in vivo. These approaches link specific genes to the biological roles of their protein products, including the regulation of trans-Zeatin-O-beta-D-glucuronide levels.

Understanding when and where genes involved in cytokinin glucosylation are expressed is key to deciphering their physiological function. Real-time quantitative PCR (RT-qPCR) is a widely used method to quantify transcript levels of target genes, such as UGTs and CKXs, in different plant tissues or under various environmental conditions. nih.govmdpi.comnih.gov For example, RT-qPCR has been used to show that the expression of cytokinin metabolic genes changes in response to hormones like abscisic acid and in different plant organs, revealing complex regulatory networks. nih.govresearchgate.net

To visualize the spatial and temporal patterns of gene expression, researchers often create promoter-GUS fusion constructs. In this technique, the promoter region of a gene of interest (e.g., CKX7) is fused to a reporter gene, β-glucuronidase (GUS). nih.gov This construct is introduced into a plant, and the resulting GUS activity, which produces a blue precipitate upon staining, reveals the specific tissues and developmental stages where the promoter is active. researchgate.net This approach has been used to show that pCKX7:GUS expression is localized to the vasculature and specific reproductive tissues in Arabidopsis. nih.gov

The most direct way to determine the function of a gene in vivo is to analyze the phenotype of plants in which that gene's activity has been altered. This is achieved through two main approaches:

Loss-of-Function Mutants: These are plants where a specific gene has been inactivated or "knocked out." Analyzing these mutants can reveal the consequences of lacking a particular enzyme. For instance, studies on ugt loss-of-function mutants have helped to clarify the roles of specific UGTs in cytokinin deactivation and stress responses. nih.gov The analysis of mutants deficient in cytokinin biosynthesis (ipt) or degradation (ckx) has provided direct evidence for the role of cytokinins in regulating plant development and responses to drought and salt stress. nih.govoup.com Similarly, analyzing mutants of cytokinin receptors (ahk) has revealed their functions in shoot growth, seed size, and root development. thebiogrid.orgpnas.org

Overexpression Mutants: In this approach, a gene of interest is expressed at higher-than-normal levels, often under the control of a strong, constitutive promoter like the Cauliflower Mosaic Virus 35S promoter or the maize ubiquitin promoter. nih.govnih.gov Overexpressing cytokinin metabolic genes can lead to dramatic phenotypes that highlight their function. For example, overexpressing CKX genes results in plants with reduced cytokinin levels, leading to retarded shoot growth and enhanced root systems. nih.gov Conversely, overexpressing a zeatin O-glucosyltransferase (ZOG1) gene in maize led to plants with elevated levels of zeatin O-glucoside, which exhibited growth retardation and developmental alterations, phenotypes characteristic of cytokinin deficiency. nih.gov

Table 2: Phenotypes of Mutants with Altered Cytokinin Metabolism/Signaling

| Gene/Mutant Type | Organism | Genetic Modification | Key Phenotypic Outcomes |

|---|---|---|---|

| CKX1, CKX2, CKX3, CKX4 | Arabidopsis thaliana | Overexpression | Retarded shoot growth, enhanced root development, increased stress tolerance. nih.govoup.com |

| ugt85a1-1 | Arabidopsis thaliana | Loss-of-function | Delayed senescence under stress conditions. nih.gov |

| ZOG1 | Zea mays | Overexpression | Growth retardation, increased root mass, developmental alterations (tasselseed formation). nih.gov |

| ahk2, ahk3, cre1/ahk4 | Arabidopsis thaliana | Triple loss-of-function | Small, infertile plants with reduced meristem activity; cytokinin insensitivity. pnas.org |

Note: This table is interactive. Users can sort columns to compare data.

More recent and precise methods for manipulating gene function include targeted gene silencing and gene editing. Techniques like RNA interference (RNAi) can be used to specifically reduce the expression of a target gene.

The advent of the CRISPR/Cas9 system has revolutionized functional genomics. nih.govnih.gov This technology allows for the precise editing of a plant's genome to create targeted mutations, effectively knocking out a gene or altering its sequence. sigmaaldrich.comyoutube.com CRISPR/Cas9 has been successfully used to edit genes involved in cytokinin metabolism, providing a powerful tool to study their function with high specificity. nih.gov For example, CRISPR-mediated knockout of the JcCYP735A gene in Jatropha curcas, which is involved in trans-zeatin biosynthesis, resulted in significantly lower levels of trans-zeatin and severely retarded growth, demonstrating the gene's critical role. nih.gov This approach offers a highly efficient way to dissect the cytokinin metabolic pathway and its impact on agriculturally important traits. nih.govnih.gov

High-Throughput Omics Technologies

Omics technologies offer a global perspective on the molecular changes occurring within an organism in response to various stimuli, including the presence of phytohormones like trans-Zeatin-O-beta-D-glucuronide. mdpi.comnih.govrsc.org These high-throughput methods allow for the simultaneous analysis of thousands of molecules, providing a comprehensive picture of the cellular landscape. mdpi.comnih.govrsc.org

Transcriptomics for Comprehensive Gene Regulation Analysis

Transcriptomics, the study of the complete set of RNA transcripts in a cell, is a crucial tool for understanding how trans-Zeatin-O-beta-D-glucuronide influences gene expression. By comparing the transcriptomes of plants treated with this compound to untreated controls, researchers can identify genes that are up- or down-regulated. This provides insights into the signaling pathways and metabolic processes that are modulated by this specific cytokinin conjugate.

For instance, studies on related cytokinin glucosides, such as trans-Zeatin-N-glucosides, have utilized RNA sequencing to reveal that these conjugates can alter the transcriptome of Arabidopsis thaliana distinctly from the active cytokinin, trans-Zeatin. nih.govresearchgate.net This suggests that different cytokinin conjugates may have unique regulatory roles. While direct transcriptomic data for trans-Zeatin-O-beta-D-glucuronide is still emerging, the methodologies employed in these studies provide a clear framework for future research.

A typical transcriptomics workflow involves treating plant tissues with trans-Zeatin-O-beta-D-glucuronide, followed by RNA extraction and sequencing. The resulting data is then mapped to a reference genome to identify differentially expressed genes. nih.gov Gene Ontology (GO) enrichment analysis can further categorize these genes into functional groups, revealing the biological processes most affected. nih.govresearchgate.net

Metabolomics for Profiling Cytokinin Conjugates

Metabolomics is the comprehensive study of all metabolites within a biological system. In the context of trans-Zeatin-O-beta-D-glucuronide, metabolomics is essential for understanding its biosynthesis, degradation, and interconversion with other cytokinin forms. mdpi.com By profiling the full spectrum of cytokinin conjugates, researchers can gain a detailed understanding of cytokinin homeostasis. frontiersin.org

Advanced metabolomic platforms, often utilizing mass spectrometry, can identify and quantify a wide range of cytokinin metabolites, including bases, ribosides, nucleotides, and various glucosides. mdpi.comnih.gov This allows for the precise tracking of how trans-Zeatin-O-beta-D-glucuronide levels change in different tissues, under different conditions, and in response to genetic modifications. For example, studies have used metabolomics to show that cis-zeatin riboside is primarily metabolized to its O-glucoside in rice, highlighting the importance of glucosylation in cytokinin regulation. nih.gov

Advanced Analytical Chemistry for Phytohormone Quantification

The accurate quantification of phytohormones is fundamental to understanding their physiological roles. Due to their low concentrations in plant tissues, highly sensitive and specific analytical methods are required. acs.orgnih.gov

Mass Spectrometry-Based Methods for Precise Quantification of Cytokinin Metabolites

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become the gold standard for phytohormone analysis. nih.govfrontiersin.orgfrontiersin.orgyoutube.com This technique offers high sensitivity, specificity, and the ability to quantify multiple cytokinin metabolites simultaneously. nih.govfrontiersin.org

Several advanced MS-based methods have been developed for cytokinin quantification. For instance, high-resolution accurate-mass Orbitrap mass spectrometry with a parallel reaction monitoring (PRM)-based approach provides improved mass accuracy and specificity compared to traditional multiple reaction monitoring (MRM) methods on triple quadrupole instruments. acs.org This allows for the confident identification and quantification of a wide range of cytokinins, including glucosides like trans-Zeatin-O-beta-D-glucuronide, even at very low concentrations. acs.org The use of isotopically labeled internal standards is crucial for accurate quantification in complex plant extracts. nih.gov

| Analytical Method | Key Features | Application to trans-Zeatin-O-beta-D-glucuronide |

|---|---|---|

| LC-MS/MS (Triple Quadrupole) | High sensitivity and specificity through Multiple Reaction Monitoring (MRM). acs.org | Standard method for targeted quantification of known cytokinin conjugates. |

| LC-HRMS (Orbitrap, Q-TOF) | High mass accuracy and resolution, enabling confident identification of unknown metabolites and Parallel Reaction Monitoring (PRM). acs.org | Ideal for untargeted metabolomics to discover novel cytokinin conjugates and for highly specific quantification. |

Immunological Assays Utilizing Specific Monoclonal Antibodies

Immunological assays, such as radioimmunoassays (RIAs) and enzyme-linked immunosorbent assays (ELISAs), offer an alternative or complementary approach to MS-based methods. These assays rely on the high specificity of antibodies that recognize and bind to the target molecule.

Historically, radioimmunoassays were developed for the quantification of trans-zeatin and its related cytokinins. nih.gov These assays can be highly sensitive, with detection limits in the femtomole range, and can be performed on crude plant extracts. nih.gov The key to a successful immunological assay is the production of highly specific monoclonal antibodies that have minimal cross-reactivity with other cytokinin forms. While a specific antibody for trans-Zeatin-O-beta-D-glucuronide is not as commonly available as those for major cytokinins, the principle remains a viable approach for high-throughput screening of a large number of samples.

| Assay Type | Principle | Advantages | Limitations |

|---|---|---|---|

| Radioimmunoassay (RIA) | Competitive binding of a radiolabeled antigen and an unlabeled antigen to a limited amount of antibody. nih.gov | High sensitivity and specificity. nih.gov | Requires handling of radioactive materials. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | An enzyme-conjugated antibody is used to detect the target antigen, with a colorimetric or fluorescent readout. | High throughput, no radioactive materials, and relatively low cost. | Potentially lower sensitivity and higher cross-reactivity compared to RIA and MS methods. |

Q & A

Basic Research Questions

Q. What analytical methods are most effective for detecting and quantifying trans-Zeatin-O-beta-D-glucuronide in plant tissues?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its sensitivity and specificity for glucuronide conjugates. Validation should include calibration curves, recovery tests (spiked samples), and cross-checking with enzymatic hydrolysis to confirm structural integrity . Sample preparation must involve homogenization in methanol/water mixtures to stabilize labile cytokinin derivatives, followed by solid-phase extraction to remove interfering compounds .

Q. How does the biosynthesis pathway of trans-Zeatin-O-beta-D-glucuronide differ from other cytokinin conjugates?

- Methodological Answer : Isotopic labeling (e.g., ²H or ¹⁵N) of trans-zeatin in plant cell cultures can trace glucuronidation kinetics. Comparative metabolomics via LC-MS can identify pathway-specific enzymes (e.g., UDP-glucosyltransferases). Enzymatic assays using recombinant proteins are critical to confirm substrate specificity .

Q. What are the key challenges in isolating trans-Zeatin-O-beta-D-glucuronide from complex plant matrices?

- Methodological Answer : Co-elution with structurally similar metabolites (e.g., cis-zeatin glucuronides) requires ultra-high-resolution chromatography (e.g., UPLC with sub-2µm columns). Immunoaffinity purification using monoclonal antibodies against the glucuronide moiety can improve specificity but requires rigorous validation to avoid cross-reactivity .

Advanced Research Questions

Q. How can contradictory data on the stability of trans-Zeatin-O-beta-D-glucuronide under varying pH and temperature conditions be resolved?

- Methodological Answer : Design controlled stability studies using standardized buffers (pH 3–9) and temperatures (4–37°C). Quantify degradation products via parallel reaction monitoring (PRM) in MS. Statistical analysis (e.g., ANOVA with post-hoc tests) should compare degradation rates across conditions. Contradictions often arise from differences in matrix effects (e.g., soil vs. hydroponic systems), which must be explicitly documented .

Q. What experimental strategies can differentiate the biological activity of trans-Zeatin-O-beta-D-glucuronide from its aglycone form in planta?

- Methodological Answer : Use loss-of-function mutants (e.g., β-glucuronidase-deficient plants) to prevent endogenous hydrolysis. Apply deuterium-labeled trans-Zeatin-O-beta-D-glucuronide and track its translocation and conversion via imaging MS. Bioassays (e.g., callus growth or senescence delay) must include controls with equivalent molar concentrations of free trans-zeatin .

Q. How do structural modifications of the glucuronide moiety influence the interaction of trans-Zeatin-O-beta-D-glucuronide with cytokinin receptors?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to receptor models (e.g., Arabidopsis histidine kinase AHK3). Validate predictions using surface plasmon resonance (SPR) to measure dissociation constants (KD). Comparative studies with synthetic analogs (e.g., methyl-glucuronide derivatives) are critical .

Q. What statistical approaches are recommended for reconciling discrepancies in tissue-specific accumulation patterns reported across studies?

- Methodological Answer : Meta-analysis of published datasets (e.g., Gene Expression Omnibus) with normalization to internal standards (e.g., stable isotope-labeled internal standards). Multivariate analysis (e.g., PCA or PLS-DA) can identify confounding variables (e.g., developmental stage, diurnal cycles). Reproducibility requires transparent reporting of extraction protocols and LC-MS parameters .

Methodological Best Practices

- Data Validation : Include negative controls (e.g., enzyme-inactivated extracts) to confirm glucuronide-specific signals .

- Reproducibility : Document column batch numbers, MS ionization sources, and solvent suppliers to address variability .

- Conflict Resolution : Use open-access platforms like Zenodo to share raw spectra and chromatograms for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.